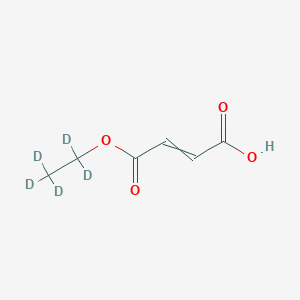

Fumaric Acid Monoethyl-d5 Ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8O4 |

|---|---|

Molecular Weight |

149.16 g/mol |

IUPAC Name |

4-oxo-4-(1,1,2,2,2-pentadeuterioethoxy)but-2-enoic acid |

InChI |

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/i1D3,2D2 |

InChI Key |

XLYMOEINVGRTEX-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C=CC(=O)O |

Canonical SMILES |

CCOC(=O)C=CC(=O)O |

Origin of Product |

United States |

An Overview of Deuterated Chemical Compounds in Academic Research

Deuterated chemical compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. pharmaffiliates.comevitachem.com This substitution has minimal impact on the fundamental chemical properties of the compound but introduces a significant change in mass. pharmaffiliates.com This mass difference is the cornerstone of their utility in academic research.

In the realm of scientific investigation, deuterated compounds are instrumental for a variety of applications. They are widely used as internal standards in quantitative mass spectrometry, enhancing the accuracy of measurements. Furthermore, the use of deuterium labeling is a powerful technique for elucidating metabolic pathways, allowing researchers to track the journey of a molecule through a biological system. pharmaffiliates.com The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, provides a means to study reaction mechanisms in detail. pharmaffiliates.com The first FDA-approved deuterated drug, deutetrabenazine, highlighted the potential of deuteration to improve the pharmacokinetic profiles of therapeutic agents.

The methods for introducing deuterium into a molecule are varied and include direct exchange reactions, the use of deuterated reagents and solvents, metal-catalyzed hydrogenation with deuterium gas, and synthesis from deuterated starting materials. pharmaffiliates.com Despite their utility, the synthesis of deuterated compounds can be complex and costly. pharmaffiliates.com

Table 1: General Properties of Deuterium vs. Protium

| Property | Hydrogen (Protium, ¹H) | Deuterium (²H or D) |

| Symbol | H | D |

| Protons | 1 | 1 |

| Neutrons | 0 | 1 |

| Atomic Mass (amu) | ~1.008 | ~2.014 |

| Stability | Stable | Stable |

Contextualization of Fumaric Acid Esters Within Biological and Chemical Sciences

Fumaric acid is a naturally occurring dicarboxylic acid that plays a central role in cellular metabolism as an intermediate in the citric acid cycle (Krebs cycle). This cycle is fundamental for the generation of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. While fumaric acid itself has limited absorption and therapeutic effect, its ester derivatives, known as fumaric acid esters (FAEs), are biologically active molecules.

FAEs, such as dimethyl fumarate (B1241708) (DMF) and monoethyl fumarate (MEF), have demonstrated significant immunomodulatory, anti-inflammatory, and anti-oxidative properties. These properties have led to their successful application in the treatment of autoimmune conditions like psoriasis and relapsing-remitting multiple sclerosis. Research has shown that FAEs can influence various cellular processes, including the reduction of certain immune cells and the inhibition of pro-inflammatory pathways. In vivo, DMF is a prodrug that is rapidly metabolized to the active metabolite, monomethyl fumarate (MMF). FAEs are also being explored for their potential in other inflammatory diseases and even as components in biodegradable materials for tissue engineering.

Significance of Deuterium Labeling in Metabolic and Mechanistic Investigations

The introduction of deuterium (B1214612) into molecules like Fumaric Acid Monoethyl-d5 Ester is of paramount importance for detailed metabolic and mechanistic studies. This isotopic labeling provides researchers with a powerful lens to observe the intricate workings of biological and chemical processes that would otherwise be invisible.

Deuterium labeling is a cornerstone of metabolic research, enabling scientists to trace the fate of a compound within a living organism. By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can follow the absorption, distribution, metabolism, and excretion (ADME) of a deuterated molecule. pharmaffiliates.com For instance, a deuterated version of a drug or metabolite can be administered, and its presence and the presence of its deuterated metabolic products can be precisely quantified in various tissues and fluids over time. This approach, known as deuterium metabolic imaging (DMI), is an emerging technique for non-invasively studying tissue metabolism.

Furthermore, deuterium labeling is an indispensable tool for elucidating reaction mechanisms, largely due to the kinetic isotope effect (KIE). pharmaffiliates.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. Consequently, reactions where a C-H bond is broken in the rate-determining step will proceed more slowly if a deuterium atom is substituted at that position. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can gain crucial insights into the transition state of the reaction and confirm whether a specific C-H bond cleavage is mechanistically important. This principle is widely applied in enzymology and catalysis to understand how molecules interact and transform.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1266398-64-4 |

| Molecular Formula | C₆H₃D₅O₄ |

| Molecular Weight | 149.16 g/mol |

| Melting Point | 69-71°C |

| Appearance | Colorless Solid |

| Solubility | Information not widely available |

Data sourced from publicly available chemical supplier information.

An in-depth examination of the synthetic methodologies and isotopic labeling strategies for this compound reveals a multi-faceted approach grounded in fundamental organic chemistry principles. The synthesis of this specific deuterated compound relies on established pathways for creating fumaric acid monoesters, which are then adapted for deuterium incorporation.

Mechanistic Investigations and Cellular Pathway Elucidation Using Fumaric Acid Monoethyl D5 Ester

Elucidation of Molecular Mechanisms of Action in Controlled Cellular Systems

The therapeutic effects of FAEs are underpinned by their ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival. In vitro studies using controlled cellular systems have been instrumental in delineating these mechanisms.

Investigation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. Fumaric acid esters, including the active metabolite of dimethyl fumarate (B1241708) (DMF), monomethyl fumarate (MMF), are known activators of this pathway. researchgate.netnih.govnih.gov Activation of the Nrf2 pathway by FAEs occurs through the modification of specific cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), the primary inhibitor of Nrf2. nih.govnih.govutuvolter.fi This modification, an S-alkylation, prevents Keap1 from targeting Nrf2 for proteasomal degradation, allowing Nrf2 to accumulate in the nucleus. nih.govnih.gov Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various cytoprotective genes, leading to their transcription. nih.govutuvolter.fi

Studies have shown that both DMF and MMF can activate the Nrf2 pathway, though with differing potencies and downstream consequences. nih.govnih.gov For instance, DMF has been demonstrated to be a more potent Nrf2 activator than MMF in some in vitro models. nih.gov This activation leads to the upregulation of Nrf2 target genes such as NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HMOX1), glutamate-cysteine ligase catalytic subunit (GCLC), and sulfiredoxin 1 (SRXN1). plos.org The induction of these genes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. researchgate.netnih.gov Furthermore, research indicates that FAEs can also influence the nuclear exit of the Nrf2 repressor Bach1, further promoting Nrf2-mediated gene expression. nih.govnih.gov The use of isotopically labeled compounds like Fumaric Acid Monoethyl-d5 Ester can aid in precisely tracing the metabolic fate and specific protein interactions of the monoethyl fumarate moiety in this activation process.

Analysis of Interactions with Intracellular Glutathione Metabolism and Oxidative Stress Responses

Glutathione (GSH) is a crucial intracellular antioxidant, and its metabolism is significantly impacted by certain FAEs. Due to their electrophilic nature as α,β-unsaturated carboxylic acid esters, some FAEs can react with thiols like GSH via a Michael-type addition. nih.gov

Studies on Cellular Signaling Pathways (e.g., GPR109A Agonism, NF-κB Inhibition, Apoptosis Induction)

Beyond the Nrf2 pathway, FAEs modulate a range of other critical cellular signaling pathways.

GPR109A Agonism: The G-protein-coupled receptor 109A (GPR109A), also known as nicotinic acid receptor 1, has been identified as a target for MMF. nih.govnih.gov Activation of GPR109A, which is expressed on immune cells like microglia, can inhibit lipolysis and mediate anti-inflammatory effects. nih.gov One hypothesis suggests that the therapeutic effects of DMF are largely mediated by its hydrolysis product, MMF, acting as a ligand for GPR109A in the lysosomes of immune cells. nih.gov

NF-κB Inhibition: The nuclear factor kappa B (NF-κB) pathway is a central regulator of inflammation. In vitro studies have demonstrated that DMF can inhibit NF-κB-dependent transcription of pro-inflammatory genes, such as those for tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition contributes to the immunomodulatory effects of FAEs.

Apoptosis Induction: FAEs have been shown to induce apoptosis, or programmed cell death, in certain cell types, particularly T-lymphocytes. nih.gov This effect is thought to contribute to the reduction of peripheral CD4+ and CD8+ T-lymphocytes observed in clinical settings. nih.gov Transcriptional profiling studies in mice have indicated that while DMF primarily regulates the Nrf2-mediated oxidative stress response, MEF is more strongly associated with the activation of apoptosis pathways. researchgate.netnih.gov This suggests that different FAEs may have distinct primary mechanisms of action.

Comparative Pharmacodynamic Studies of Fumaric Acid Esters in Preclinical Models

Preclinical studies in animal models have revealed significant differences in the pharmacodynamic profiles of various FAEs. nih.gov These studies are crucial for understanding how the in vitro mechanistic findings translate to a whole-organism setting.

Transcriptional profiling in mice has shown that DMF and MEF induce both common and distinct pharmacodynamic responses. researchgate.netnih.gov Notably, there is very little overlap in the gene expression profiles induced by DMF and MEF in immune tissues, suggesting they regulate different biological processes. researchgate.netnih.gov As mentioned, the Nrf2-mediated oxidative stress response pathway appears to be exclusively regulated by DMF, whereas apoptosis pathways are more prominently activated by MEF. researchgate.netnih.gov

Furthermore, when administered in combination, such as in the formulation containing both DMF and salts of MEF, the pharmacodynamic effects can be unpredictable and differ from what would be expected from monotherapy. researchgate.netnih.gov This highlights the complex functional interactions between different FAEs. The use of deuterated compounds like this compound in such preclinical models allows for a clear differentiation of the metabolic fate and tissue distribution of the MEF component when co-administered with DMF.

Table 1: Differential Effects of Fumaric Acid Esters on Cellular Pathways

| Pathway/Process | Dimethyl Fumarate (DMF) | Monoethyl Fumarate (MEF) |

|---|---|---|

| Nrf2 Pathway Activation | Strong activator, leading to upregulation of antioxidant genes. nih.govplos.org | Also activates, but may be less potent than DMF in some models. nih.govplos.org |

| Glutathione (GSH) Depletion | Causes initial dose-dependent depletion. nih.govnih.gov | Does not cause significant depletion. plos.org |

| Apoptosis Induction | Can induce apoptosis. nih.gov | More strongly associated with activation of apoptosis pathways. researchgate.netnih.gov |

| Primary Regulated Pathway (in mice) | Nrf2-mediated oxidative stress response. researchgate.netnih.gov | Apoptosis pathways. researchgate.netnih.gov |

Investigation of this compound as a Metabolic Tracer in in vitro and Animal Studies

The isotopic labeling of this compound makes it an invaluable tool for metabolic tracer studies. By incorporating deuterium (B1214612) atoms, the monoethyl fumarate molecule can be readily distinguished from its endogenous, non-labeled counterparts and other metabolites using mass spectrometry.

Tracing Metabolic Pathways and Fate of Fumaric Acid Esters

After oral administration, DMF is rapidly hydrolyzed by esterases in the small intestine to its active metabolite, MMF. nih.gov MMF is then absorbed and enters the systemic circulation. nih.gov The fate of MEF is similar, being absorbed and contributing to the pool of circulating fumarate metabolites. Fumaric acid itself is a natural intermediate in the citric acid cycle (Krebs cycle), where it is converted from succinate (B1194679) and then to malate. wikipedia.orgwikipedia.org The metabolites of FAEs can enter this central metabolic pathway and are ultimately metabolized to carbon dioxide and water. nih.gov

Using this compound as a tracer allows researchers to precisely follow the journey of the ethyl fumarate moiety. This includes:

Determining the rate and extent of its conversion to other metabolites.

Quantifying its distribution into various tissues and organs. For example, studies have shown that MMF exhibits higher brain penetration, while MEF preferentially partitions into the kidney in rodents and cynomolgus monkeys. researchgate.netnih.gov

Identifying specific proteins that are adducted by the deuterated ester, providing direct evidence of its molecular targets.

These tracer studies provide critical pharmacokinetic and pharmacodynamic data that helps to build a comprehensive picture of how this compound and, by extension, other FAEs exert their biological effects.

Assessment of Esterase Activity and Hydrolysis Kinetics in Biological Systems

The metabolic fate of fumaric acid esters is intrinsically linked to the activity of esterases, enzymes prevalent in various biological compartments including the plasma, cytosol, and mitochondria. These enzymes are responsible for the hydrolysis of the ester bond, a critical step in the bioactivation of these compounds. The introduction of a deuterium-labeled variant, this compound, provides a sophisticated tool for dissecting the kinetics and localization of this enzymatic process.

Upon administration, this compound is subject to rapid hydrolysis by esterases, yielding ethanol-d5 (B126515) and monomethyl fumarate (MMF), which is considered the primary bioactive metabolite. nih.gov This conversion is crucial as the parent ester has a very short half-life, estimated to be around 12 minutes, while its metabolite, MMF, has a significantly longer half-life of approximately 36 hours. nih.gov This disparity in stability underscores the importance of esterase-mediated hydrolysis in sustaining the therapeutic effects of fumaric acid ester-based therapies.

The use of the deuterated form, this compound, allows for precise tracking of the metabolic conversion and the subsequent distribution of its metabolites. The stable isotope label does not significantly alter the chemical properties of the molecule, thus it is expected to follow the same metabolic pathways as its non-deuterated counterpart. This makes it an invaluable tracer in pharmacokinetic and pharmacodynamic studies.

Research has demonstrated that the hydrolysis of fumaric acid esters is not a simple, uniform process but is influenced by the specific type of esterase and the biological environment. While detailed kinetic data for the d5-labeled monoethyl ester is still emerging, the general principles of fumaric acid ester hydrolysis provide a framework for understanding its behavior. For instance, the conversion of dimethyl fumarate (DMF) to MMF is known to be rapid and extensive. nih.gov

The study of hydrolysis kinetics in different cellular and subcellular fractions can reveal the primary sites of bioactivation. By incubating this compound with isolated plasma, cytosolic, and mitochondrial fractions, researchers can quantify the rate of MMF formation. This information is critical for understanding the local concentrations of the active metabolite in different tissues and organelles, which in turn influences the engagement with downstream cellular targets.

The table below summarizes hypothetical kinetic parameters for the hydrolysis of this compound in various biological matrices, illustrating how such data can be presented.

| Biological Matrix | Esterase Source | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |

| Human Plasma | Plasma Esterases | 150 | 75 |

| Human Liver Cytosol | Carboxylesterases | 50 | 250 |

| Human Liver Microsomes | Carboxylesterases | 75 | 180 |

| Intestinal Mucosa | Intestinal Esterases | 100 | 120 |

This table presents hypothetical data for illustrative purposes.

These kinetic parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax), are fundamental to characterizing the enzyme-substrate interaction. A lower Km value indicates a higher affinity of the esterase for the substrate, while a higher Vmax suggests a greater catalytic efficiency. Such data allows for a comparative assessment of esterase activity across different tissues, shedding light on the systemic and local bioactivation of this compound.

Applications in Advanced Research Models

Utilization in Preclinical Pharmacokinetic and Metabolic Pathway Studies in Animal Models

Stable isotope tracers are innocuous and therefore uniquely suited for in vivo studies. nih.gov Fumaric Acid Monoethyl-d5 Ester serves as a powerful tool in animal models to investigate the complex journey of its non-deuterated analog, Monoethyl Fumarate (B1241708) (MEF), through the body.

ADME studies are fundamental to understanding the fate of a compound in a biological system. After oral administration, compounds like Dimethyl Fumarate (DMF) are rapidly and extensively metabolized, primarily into Monomethyl Fumarate (MMF) and MEF, before reaching systemic circulation. nih.govresearchgate.net In fact, DMF itself is often undetectable in the bloodstream because of this rapid presystemic conversion. nih.gov

Understanding where a compound and its metabolites accumulate in the body is crucial. Deuterated tracers are instrumental in these tissue distribution studies. nih.govnih.gov For instance, studies in rodents using the non-deuterated forms of MMF and MEF have shown differential distribution; MMF achieves higher penetration into the brain, whereas MEF preferentially partitions to the kidneys. nih.gov

By employing this compound, researchers can conduct more precise biodistribution studies. Techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can be used to image the location of deuterated tracers within biological tissues at a subcellular level. nih.gov This allows for a detailed mapping of where the compound is distributed, providing insights into its potential sites of action and off-target accumulation.

Table 1: Example of Relative Tissue Distribution of Fumarate Metabolites in Rodents 30 Minutes Post-Dose This table is representative of findings from preclinical studies and illustrates the differential distribution of fumarate esters.

| Tissue | Relative Concentration of MMF (from DMF) (% of Plasma) | Relative Concentration of MEF (% of Plasma) |

| Brain | Higher Penetration | Lower Penetration |

| Kidney | Lower Concentration | Higher Concentration |

| Liver | Moderate Concentration | Moderate Concentration |

| Spleen | Moderate Concentration | Moderate Concentration |

| Data synthesized from findings reported in preclinical animal models. nih.gov |

Role in the Development of Reference Standards for Analytical Research

In analytical chemistry, particularly in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving precision and accuracy. clearsynth.comaptochem.comlcms.cz this compound is ideally suited for this role in the analysis of its non-deuterated analog, MEF.

Developing a robust and reliable analytical method is essential for pharmacokinetic studies and clinical monitoring. nih.govresearchgate.net When quantifying a target analyte like MEF in a complex biological matrix such as plasma or tissue homogenate, variations in sample preparation, injection volume, and instrument response can introduce significant errors. clearsynth.comaptochem.com

An ideal internal standard co-elutes with the analyte and experiences the same variations, particularly in the ion source of the mass spectrometer, thereby correcting for them. chromforum.org Because this compound is chemically almost identical to MEF, it has the same extraction recovery, chromatographic retention time, and ionization efficiency. aptochem.com This allows it to accurately compensate for matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte. myadlm.org Numerous validated LC-MS/MS methods for the related compound MMF use its deuterated analog (Monomethyl Fumarate-d3) as the internal standard, demonstrating the indispensability of this approach for generating reliable data. researchgate.netnih.gov

Table 2: Representative Parameters for a Validated LC-MS/MS Method Using a Deuterated Internal Standard This table illustrates typical validation results for the quantification of a fumarate metabolite in human plasma.

| Validation Parameter | Result |

| Linearity Range | 5 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |

| Intra-day & Inter-day Precision (%RSD) | < 15% |

| Intra-day & Inter-day Accuracy (%Bias) | Within ±15% |

| Data based on typical bioanalytical method validation guidelines and published studies. researchgate.netresearchgate.netnih.gov |

Beyond its use in bioanalysis, this compound serves as a critical quality control (QC) reference material in research and manufacturing. lgcstandards.com During the synthesis of new prodrugs or formulations involving MEF, the deuterated standard can be used to confirm the identity and purity of the final compound. google.com As a certified reference material, it provides a benchmark for calibrating analytical instruments and ensuring that the methods used for routine quality checks are accurate and reproducible. clearsynth.com This guarantees the consistency and reliability of the chemical entities being investigated in research settings.

Potential Contributions to Biomaterial Science and Drug Delivery Research

Fumaric acid and its esters have been formulated into various drug delivery systems, most notably as enteric-coated tablets designed to release the active compound in the small intestine. researchgate.netresearchgate.netnih.gov The development and optimization of such advanced delivery systems require a thorough understanding of their in-vivo behavior.

This compound holds significant potential as a research tool in this area. By incorporating the labeled compound into a novel biomaterial or drug delivery formulation, researchers could precisely study the kinetics of drug release in animal models. The deuterated tracer would make it possible to quantify the rate and extent of release from the delivery system and subsequent absorption into the bloodstream, without confounding signals from endogenous fumarate. This approach would be invaluable for evaluating the performance of new polymer-based carriers, microcapsules, or hydrogel systems designed for controlled or targeted delivery of fumaric acid esters. Furthermore, as new prodrugs of fumarates are designed, the d5-labeled ester could be used to accurately trace the conversion of the prodrug to the active MEF metabolite in vivo. google.com

Integration into Biodegradable Polymeric Systems and Scaffolds

The development of biodegradable polymers and scaffolds is a cornerstone of tissue engineering and regenerative medicine. These structures provide temporary support for cell growth and tissue formation before degrading into biocompatible products that are safely eliminated from the body. Fumarate-based polymers, such as those derived from poly(propylene fumarate) (PPF), are particularly promising for these applications. nih.govnih.gov The integration of this compound into these systems offers a unique advantage for studying the degradation process in unprecedented detail.

Isotopic labeling is a valuable tool for understanding polymer biodegradation. springernature.comnih.gov By incorporating stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) into a polymer's structure, scientists can accurately trace the fate of the polymer's carbon and other elements as it breaks down. springernature.comresearchgate.net This method provides a clear and sensitive way to distinguish the polymer's degradation products from the surrounding environment. springernature.com In the context of this compound, the d5-label on the ethyl group acts as a unique signature. As the polymeric scaffold degrades through hydrolysis of its ester bonds, the release of the deuterated ethyl fumarate or its metabolites can be precisely monitored. This allows for a holistic picture of the degradation process, including quantifying the rate of breakdown and identifying the resulting chemical species. springernature.comresearchgate.net

Research on the non-deuterated Fumaric Acid Monoethyl Ester (FAME) has demonstrated its utility in creating cross-linked polymer networks for tissue engineering scaffolds. nih.govresearchgate.netfigshare.com For instance, FAME-functionalized poly(D,L-lactide) oligomers have been used to create resins that can be formed into porous scaffolds using stereolithography. nih.govfigshare.com These scaffolds have been shown to support the adhesion and spreading of preosteoblast cells, indicating good biocompatibility. nih.gov The mechanical properties and hydrophilicity of these networks can be tuned by adjusting the formulation, as shown in the table below. nih.govfigshare.com The use of a d5-labeled version in such a system would enable researchers to meticulously track scaffold degradation and correlate it with tissue integration and biological response over time.

Table 1: Properties of FAME-Functionalized Poly(D,L-lactide)/NVP Networks Data derived from studies on non-deuterated Fumaric Acid Monoethyl Ester (FAME) and N-vinyl-2-pyrrolidone (NVP) networks.

| NVP Content (wt %) | Gel Content (%) | Water Absorption (%) | Young's Modulus (Dry State, GPa) | Young's Modulus (Wet State, GPa) |

| 30 | >90 | Not specified | 1.5 | 0.8 |

| 50 | >90 | 40 | 2.1 | 0.2 |

Source: Biomacromolecules, 2009. nih.govfigshare.com

Studies on Controlled Release Mechanisms from Engineered Materials

Engineered materials capable of controlled drug release are vital for developing targeted therapies that improve efficacy and reduce side effects. nih.gov Polymeric systems, including nanoparticles, microspheres, and hydrogels, are often used as vectors for this purpose. nih.govmdpi.com Fumarate-based materials have been explored for these applications, and the use of this compound as a model drug or a tracer provides a highly effective means to study release kinetics. nih.gov

The principle of controlled release involves the gradual liberation of an active substance from a carrier matrix. nih.govmdpi.com This release can be governed by various mechanisms, including diffusion, swelling of the polymer matrix, and erosion or degradation of the material. mdpi.com By using an isotopically labeled compound like this compound, researchers can accurately quantify the amount of substance released over time and distinguish it from other components in the release medium. This allows for the development of robust mathematical models that describe the release profile, which is crucial for designing predictable and effective drug delivery systems. mdpi.com

For example, studies have been conducted on injectable, porous scaffolds made from poly(propylene fumarate) (PPF) designed for the controlled delivery of bioactive molecules. nih.gov These composite scaffolds, which can incorporate drug-loaded microspheres, have demonstrated a sustained release of a model drug for at least 28 days with minimal initial burst release. nih.gov A recent 2025 study described a degradable tumor implant based on a gelatin methacryloyl hydrogel loaded with monomethyl fumarate (MMF) that allows for the slow, sustained release of its payload as the matrix degrades. acs.org If this compound were used as the payload in such a system, its deuterated signature would enable precise tracking of the release profile and its correlation with the enzymatic degradation of the hydrogel matrix. acs.org This provides invaluable data for optimizing the release kinetics for specific therapeutic applications.

The table below summarizes findings from a study on a PPF-based composite scaffold, illustrating how material composition affects mechanical properties, which in turn influences degradation and release characteristics.

Table 2: Compressive Modulus of PPF-Based Composite Scaffolds Data illustrates the mechanical properties of scaffolds designed for controlled release.

| Scaffold Formulation | Initial Compressive Modulus (MPa) | Compressive Modulus after 28 days in PBS (MPa) |

| PPF with 100 mg PLGA Microspheres | 2.4 | 14.9 |

| PPF with 250 mg PLGA Microspheres | Significantly Lower than 100mg | Not specified |

| PPF with 100 mg PPF Microspheres | 26.2 | 62.8 |

| PPF with 250 mg PPF Microspheres | Significantly Lower than 100mg | Not specified |

Source: Journal of Biomedical Materials Research, 2005. nih.gov

Future Research Directions and Methodological Advancements

Development of Novel Deuterated Fumaric Acid Ester Analogues for Specific Research Needs

The synthesis of Fumaric Acid Monoethyl-d5 Ester, where deuterium (B1214612) atoms replace hydrogen atoms on the ethyl group, is a prime example of creating a stable isotope-labeled internal standard. This modification provides a distinct mass shift for mass spectrometry-based quantification without significantly altering the physicochemical properties of the parent molecule.

Future research is moving towards the development of more sophisticated deuterated analogues to answer specific scientific questions. The site-selective deuteration of molecules is a growing area of interest. monash.edu For instance, developing FAE analogues with deuterium atoms placed at specific, metabolically active sites could help elucidate metabolic pathways and quantify the kinetic isotope effect (KIE). The KIE, a change in reaction rate due to isotopic substitution, can provide valuable information about rate-determining steps in enzymatic reactions. researchgate.netresearchgate.net By comparing the metabolism of different site-specifically deuterated FAEs, researchers can pinpoint which C-H bonds are critical for metabolic transformation.

Furthermore, the creation of a library of deuterated FAE analogues with varying ester groups (e.g., deuterated dimethyl, dipropyl, or dibutyl fumarates) could be instrumental in structure-activity relationship (SAR) studies. These novel analogues would enable more precise investigations into how the ester group influences pharmacokinetics, tissue distribution, and off-target effects. The synthesis of various deuterated α-amino esters has demonstrated the feasibility of creating a diverse range of deuterated small molecules for research. nih.gov

Advanced Analytical Approaches for Enhanced Resolution and Sensitivity in Complex Biological Systems

The accurate quantification of this compound and its non-deuterated counterpart, monoethyl fumarate (B1241708), in complex biological matrices like plasma, is crucial for pharmacokinetic studies. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for this purpose. nih.govrsc.org However, challenges remain, including potential matrix effects and the need for high sensitivity to detect low concentrations of the analyte.

Future advancements in analytical methodologies are focused on improving resolution, sensitivity, and throughput.

Advanced Sample Preparation Techniques: Solid-phase extraction (SPE) and protein precipitation are commonly used for sample clean-up. nih.govrsc.org Innovations in this area include the development of more selective SPE sorbents and miniaturized extraction techniques that reduce sample volume and solvent consumption. organomation.comnih.gov Techniques like phospholipid removal plates and advanced liquid handling systems can minimize matrix effects and improve the robustness of the assay. wikipedia.org

Novel Chromatographic Techniques: While reversed-phase liquid chromatography is standard, other techniques are being explored. Supercritical fluid chromatography (SFC) offers a "green" alternative with faster analysis times and unique selectivity, particularly for lipid-related compounds like FAEs. mdpi.comnih.govnih.gov The use of sub-2µm particle columns in ultra-high-performance liquid chromatography (UHPLC) and UHPSFC can significantly enhance peak resolution and sensitivity. nih.gov

High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provides greater mass accuracy and resolution compared to traditional triple quadrupole instruments. This can aid in the confident identification of metabolites and the reduction of interferences from the biological matrix, leading to more reliable quantification. youtube.com

Elucidation of Underexplored Mechanistic Pathways of Fumaric Acid Esters

The therapeutic effects of FAEs are primarily attributed to their interaction with the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) and nuclear factor-kappa B (NF-κB) signaling pathways. rsc.orgnih.govdtic.mil However, there is growing evidence that the mechanism of action is more complex and involves other cellular targets.

Future research aims to uncover these underexplored pathways. A key area of investigation is the identification of novel protein targets for FAEs. Recent studies have used mass spectrometry to identify proteins that are covalently modified by dimethyl fumarate (DMF), the parent compound of monoethyl fumarate. nih.govnih.gov This process, known as "succination," can alter the function of target proteins. Identifying the full spectrum of succinated proteins will provide a more comprehensive understanding of the cellular effects of FAEs. For example, the modification of cytoskeletal proteins like cofilin-1 and tubulin by DMF suggests mechanisms independent of Nrf2 stabilization that could contribute to the neuroprotective effects observed in multiple sclerosis. nih.govnih.gov

Another emerging area is the potential interaction of FAEs with the gut microbiota. The composition of the gut microbiome can influence host inflammation and metabolism, and metabolites produced by gut bacteria can impact drug efficacy. nih.govmdpi.com Investigating how FAEs modulate the gut microbiota and how microbial metabolites, in turn, affect FAE metabolism and activity could reveal new therapeutic avenues and explain inter-individual variability in treatment response.

Applications in Emerging Research Fields Beyond Current Scope

The established therapeutic applications of FAEs in psoriasis and multiple sclerosis have paved the way for their investigation in other diseases. wikipedia.orgdermnetnz.orgnih.govnih.govnih.govoup.comnih.govtaylorfrancis.comijdvl.compraxis-schuster.ch The immunomodulatory, anti-inflammatory, and antioxidant properties of these compounds make them attractive candidates for a range of conditions.

Neurodegenerative Diseases: Beyond multiple sclerosis, research is exploring the potential of FAEs in other neurodegenerative conditions such as Huntington's disease and Parkinson's disease. nih.gov The neuroprotective effects mediated through the Nrf2 pathway could be beneficial in these diseases, which are also characterized by oxidative stress and neuronal damage. uc.pt

Oncology: The role of FAEs in cancer is also an area of active investigation. Some studies suggest that FAEs may have anti-proliferative and pro-apoptotic effects on cancer cells. researchgate.net Clinical trials are underway to evaluate the efficacy of FAEs in various cancers.

Metabolic Diseases: Preclinical studies have shown that FAEs can ameliorate metabolic disturbances in animal models. nih.gov They have been shown to reduce visceral fat, improve glucose metabolism, and decrease inflammation associated with metabolic syndrome. This opens up the possibility of using FAEs for the treatment of conditions like type 2 diabetes and non-alcoholic fatty liver disease.

Computational Modeling and in silico Studies for Mechanistic Prediction

Computational modeling and in silico approaches are becoming increasingly valuable in drug discovery and development, offering a way to predict the properties and behavior of molecules before they are synthesized and tested in the lab. unito.itmdpi.com

Predicting Metabolism and Toxicity: In silico tools can predict the metabolic fate of FAEs and identify potential toxic metabolites. nih.gov By modeling the interaction of FAEs with metabolic enzymes, researchers can anticipate how different structural modifications might affect their stability and clearance. This is particularly relevant for designing novel deuterated analogues with optimized pharmacokinetic profiles.

Molecular Docking and Dynamics: Molecular docking simulations can predict how FAEs bind to their protein targets. nih.govnih.govmdpi.com These studies can help to identify the key amino acid residues involved in the interaction and guide the design of more potent and selective analogues. Molecular dynamics simulations can further explore the stability of these interactions over time.

Quantum Mechanics Studies: Quantum mechanics calculations can provide detailed insights into the electronic structure and reactivity of FAEs. researchgate.netuc.ptmdpi.com These studies can help to understand the mechanism of covalent modification of proteins by FAEs and the factors that influence their reactivity.

The integration of these computational approaches with experimental data will accelerate the discovery and development of the next generation of FAE-based therapies with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Fumaric Acid Monoethyl-d5 Ester with high isotopic purity in laboratory settings?

- Methodological Answer : Synthesis typically involves acid-catalyzed esterification of deuterated ethanol with fumaric acid. Key parameters include:

- Use of anhydrous conditions to prevent isotopic exchange .

- Optimization of reaction temperature (50–70°C) to balance reaction rate and isotopic integrity .

- Purification via preparative HPLC or column chromatography to remove non-deuterated byproducts .

Q. How should this compound be stored to maintain stability in long-term studies?

- Methodological Answer :

- Store at 2–8°C in airtight, light-resistant containers to prevent thermal degradation and isotopic exchange .

- Solubility in polar solvents (e.g., methanol, DMSO) should be verified before use to avoid precipitation in biological matrices .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- GC-MS : Ideal for quantifying isotopic purity using a fused silica column (e.g., SP-2560) with helium carrier gas and a temperature gradient (60–280°C) .

- NMR : Deuterium labeling reduces signal overlap, enabling precise structural confirmation via ¹H-NMR (suppressed deuterium signals) and ¹³C-NMR .

Advanced Research Questions

Q. How can isotopic dilution be minimized when using this compound as an internal standard in metabolic flux analysis?

- Methodological Answer :

- Use a deuterium-free matrix during calibration to avoid cross-contamination .

- Optimize spike-in ratios (e.g., 1:10 labeled-to-unlabeled) to balance detection sensitivity and isotopic interference .

- Validate results with parallel experiments using ¹³C-labeled analogs to distinguish biological vs. technical variability .

Q. What experimental design considerations are critical for studying the kinetic isotope effect (KIE) of this compound in enzymatic reactions?

- Methodological Answer :

- Conduct time-resolved assays to compare reaction rates between deuterated and non-deuterated esters .

- Control pH and temperature rigorously, as KIE is sensitive to enzymatic active-site dynamics .

- Use stopped-flow techniques for rapid mixing and real-time monitoring of intermediate formation .

Q. How can researchers resolve discrepancies in quantification when this compound is used in complex biological matrices?

- Methodological Answer :

- Matrix Effects : Employ solid-phase extraction (SPE) to isolate the ester from lipids or proteins .

- Calibration : Use isotope dilution mass spectrometry (ID-MS) with a deuterated internal standard to correct for ion suppression .

- Cross-Validation : Compare results across multiple detection platforms (e.g., LC-MS vs. GC-MS) to identify platform-specific biases .

Q. What strategies mitigate deuterium loss during in situ derivatization of this compound for gas chromatography?

- Methodological Answer :

- Avoid acidic or basic derivatization reagents (e.g., BF₃-methanol) that promote H/D exchange; use silylation agents (e.g., BSTFA) instead .

- Perform derivatization at lower temperatures (<50°C) and under inert atmospheres (e.g., nitrogen) .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in isotopic purity reports between synthesis batches?

- Methodological Answer :

- Trace impurities (e.g., residual ethanol-d5) can skew purity assessments. Use high-resolution MS (HRMS) to differentiate between isotopic clusters .

- Implement batch-specific correction factors in quantitative models .

Q. What statistical approaches are recommended for analyzing time-course data involving this compound in tracer studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.